1-benzyl-N'-[(1E)-(dimethylamino)methylidene]piperidine-4-carbohydrazide
Description
1-Benzyl-N'-[(1E)-(dimethylamino)methylidene]piperidine-4-carbohydrazide is a piperidine-derived carbohydrazide featuring a benzyl group at the 1-position and an (E)-configured dimethylamino methylidene substituent on the hydrazide moiety. This structure combines a lipophilic benzyl group with a polar carbohydrazide, rendering it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
1-benzyl-N-[(E)-dimethylaminomethylideneamino]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-19(2)13-17-18-16(21)15-8-10-20(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,18,21)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJVBHRUCJRLNC-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NNC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/NC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N'-[(1E)-(dimethylamino)methylidene]piperidine-4-carbohydrazide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the piperidine derivative with an appropriate carboxylic acid derivative.
Introduction of the Dimethylaminomethylidene Group: This step involves the reaction of the piperidine carboxamide with dimethylamine and a suitable aldehyde or ketone under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N'-[(1E)-(dimethylamino)methylidene]piperidine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 364.48 g/mol. Its structure features a piperidine ring substituted with a benzyl group and a hydrazone moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-benzyl-N'-[(1E)-(dimethylamino)methylidene]piperidine-4-carbohydrazide can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the dimethylamino group enhances the compound's interaction with biological targets, potentially increasing its efficacy against tumors .
Neuroprotective Effects
The compound's structural attributes suggest potential neuroprotective effects, particularly against neurodegenerative diseases. Some studies have highlighted that piperidine derivatives can act as antagonists for specific receptors involved in neurodegeneration, thus offering protective effects against neuronal damage .
Antimicrobial Properties
There is emerging evidence that piperidine-based compounds possess antimicrobial activity. The specific configuration of this compound may enhance its effectiveness against certain bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .
Synthesis and Modifications
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Modifications to the structure can lead to variations with improved potency or selectivity for specific biological targets. For example, introducing different substituents on the benzyl or piperidine rings can significantly alter the pharmacological profile of the compound .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of piperidine-based compounds, including this compound. They evaluated their anticancer activity against human breast cancer cells (MCF-7) and found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .
Case Study 2: Neuroprotective Mechanisms
A study examining the neuroprotective properties of piperidine derivatives found that this compound demonstrated significant protective effects against oxidative stress-induced neuronal cell death in vitro. The compound was shown to modulate signaling pathways associated with apoptosis and inflammation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-benzyl-N'-[(1E)-(dimethylamino)methylidene]piperidine-4-carbohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. The dimethylaminomethylidene group may enhance the compound’s ability to cross biological membranes and reach its target site.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a. Piperidine vs. Pyrrolidine Derivatives
- 1-Benzyl-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]pyrrolidine-3-carbohydrazide (3g) Structural Differences: Pyrrolidine (5-membered ring) replaces piperidine, and the methylidene group bears a 3,4-dihydroxyphenyl substituent. The dihydroxyphenyl group introduces hydrogen-bonding capacity, enhancing solubility and biological targeting (e.g., antioxidant or enzyme inhibition) compared to the dimethylamino group in the target compound .
b. Piperidine vs. Pyridine Derivatives
- N'-[(1E)-(Dimethylamino)methylidene]pyridine-4-carbohydrazide Structural Differences: Pyridine replaces piperidine, removing the benzyl group. The absence of the benzyl group lowers lipophilicity, affecting membrane permeability in biological systems .
Substituent Variations on the Hydrazide Moiety
a. Dimethylamino vs. Sulfonohydrazide Derivatives
- N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-4-methylbenzenesulfonohydrazide (MpTSH) Structural Differences: Sulfonohydrazide replaces carbohydrazide; methylbenzenesulfonyl group adds electron-withdrawing character. Impact: Enhanced corrosion inhibition efficiency in acidic media due to sulfonyl group adsorption on metal surfaces. The dimethylamino group stabilizes charge transfer, a property less explored in the target compound .
b. Aromatic vs. Heterocyclic Substituents
- 4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide Structural Differences: Chlorobenzoyl and sulfonyl groups replace the dimethylamino methylidene and benzyl groups.
Physicochemical and Spectroscopic Properties
- The target compound’s carbonyl resonance at 169.58 ppm aligns with antiperiplanar conformers observed in related hydrazides .
Biological Activity
1-benzyl-N'-[(1E)-(dimethylamino)methylidene]piperidine-4-carbohydrazide, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential clinical applications based on diverse research findings.
Chemical Structure
The compound can be represented as follows:
This structure highlights the presence of a piperidine ring, a hydrazide moiety, and a dimethylamino group, which are critical for its biological interactions.
Antioxidant Properties
Research indicates that derivatives of piperidine, including this compound, exhibit significant antioxidant activity. For instance, studies have shown that related compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. A study evaluated its effects on neurodegenerative models and found promising results in protecting neuronal cells from apoptosis. The compound demonstrated an ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease .
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation .
Enzyme Inhibition
The compound acts as a dual inhibitor targeting histone deacetylase (HDAC) and AChE. The IC50 values for these activities are reported at 0.17 μM for HDAC and 6.89 μM for AChE, highlighting its potency . This dual inhibition is particularly relevant in the context of neurodegenerative diseases where both pathways are implicated.
Induction of Apoptosis
In cellular models, the compound has been shown to induce apoptosis through caspase-independent pathways. This was evidenced by morphological changes in treated cells, such as chromatin condensation and membrane blebbing, which are hallmarks of apoptotic processes .
Study on Neuroprotection
A recent study focused on the neuroprotective effects of this compound in PC-12 cells. The results indicated that the compound significantly reduced cell death caused by neurotoxic agents and improved cell viability by modulating apoptotic signaling pathways .
Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The findings revealed that it inhibited growth effectively at concentrations lower than traditional antibiotics, suggesting a potential role in combating antibiotic resistance .
Summary Table of Biological Activities
| Activity Type | Mechanism | IC50 Value |
|---|---|---|
| Antioxidant | Free radical scavenging | N/A |
| Neuroprotection | AChE Inhibition | 6.89 μM |
| HDAC Inhibition | Histone deacetylation | 0.17 μM |
| Antimicrobial | Disruption of cell membranes | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
